molecular formula C24H34N6O4 B2600447 (4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 898453-75-3

(4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B2600447
CAS No.: 898453-75-3
M. Wt: 470.574
InChI Key: ZYSCIZVAXZDVGG-UHFFFAOYSA-N
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Description

(4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone: is a complex organic compound that features multiple functional groups, including piperazine and pyridazine rings, as well as a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the piperazine and pyridazine rings, followed by their functionalization and coupling with the trimethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the preparation of intermediates, purification, and final coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyridazine rings.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be used to study the interactions of piperazine and pyridazine derivatives with biological targets. It can serve as a probe to investigate enzyme activities and receptor binding.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyridazine rings can form hydrogen bonds and other interactions with these targets, modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-Ethylpiperazin-1-yl)aniline): This compound shares the piperazine ring but lacks the pyridazine and trimethoxyphenyl groups.

    (4-((4-Ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one): This compound features a chromen-2-one core instead of the pyridazine ring.

    (5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine): This compound has a pyridine ring instead of the pyridazine ring.

Uniqueness

The uniqueness of (4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperazine and pyridazine rings, along with the trimethoxyphenyl group, allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O4/c1-5-27-8-10-28(11-9-27)21-6-7-22(26-25-21)29-12-14-30(15-13-29)24(31)18-16-19(32-2)23(34-4)20(17-18)33-3/h6-7,16-17H,5,8-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSCIZVAXZDVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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